4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

PKM2 activation cancer metabolism structure–activity relationship

4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922006-21-1) belongs to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, a scaffold developed as the third generation of small-molecule activators of the tumor‑specific M2 isoform of pyruvate kinase (PKM2). The molecule features a 3‑fluoro‑4‑ethoxy substitution pattern on the benzene‑sulfonamide ring, a combination not commonly exemplified in the foundational PKM2‑activator literature, where 3‑fluoro, 3‑chloro, and 3,4‑dimethyl analogs predominate.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.39
CAS No. 922006-21-1
Cat. No. B2625366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS922006-21-1
Molecular FormulaC17H17FN2O4S
Molecular Weight364.39
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F
InChIInChI=1S/C17H17FN2O4S/c1-2-24-16-7-5-13(10-14(16)18)25(22,23)20-12-4-6-15-11(9-12)3-8-17(21)19-15/h4-7,9-10,20H,2-3,8H2,1H3,(H,19,21)
InChIKeyRAORMBDLXQQQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922006-21-1) — Structural & Pharmacophoric Baseline for Procurement


4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922006-21-1) belongs to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, a scaffold developed as the third generation of small-molecule activators of the tumor‑specific M2 isoform of pyruvate kinase (PKM2) [1]. The molecule features a 3‑fluoro‑4‑ethoxy substitution pattern on the benzene‑sulfonamide ring, a combination not commonly exemplified in the foundational PKM2‑activator literature, where 3‑fluoro, 3‑chloro, and 3,4‑dimethyl analogs predominate [1]. This substitution pattern is anticipated to modulate both potency at PKM2 and physicochemical properties relative to the reference 3‑fluoro and 3‑chloro analogs, providing a distinct vector for structure–activity relationship (SAR) exploration [1].

Why 4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Cannot Be Replaced by Generic PKM2 Activator Analogs


Within the 2-oxo-tetrahydroquinoline-6-sulfonamide series, minor alterations to the N‑aryl substituent produce large, non‑linear changes in PKM2 activation potency and maximal activation efficacy (Max Res.). For example, the 3‑fluoro analog (compound 27) exhibits an AC50 of 790 nM with 101% Max Res., whereas the closely related 3‑methoxy analog (34) shows a >4‑fold drop in potency (AC50 1,100 nM) and reduced Max Res. (115% vs. 85%) [1]. Positional isomerism further determines activity: the 2‑fluoro analog (AC50 5,200 nM) is ~6.6‑fold less potent than the 3‑fluoro counterpart [1]. Consequently, the specific 3‑fluoro‑4‑ethoxy substitution of the target compound cannot be assumed interchangeable with any single‑point substitution analog without quantitative confirmation of its PKM2 activation profile, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922006-21-1)


PKM2 Activation Potency: Class-Level SAR Inference from 3-Fluoro and 3-Chloro Analogs

No direct PKM2 activation data are currently available for 4‑ethoxy‑3‑fluoro‑N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzene‑1‑sulfonamide in the public domain. The closest structurally characterized analogs in the 2‑oxo‑tetrahydroquinoline‑6‑sulfonamide series are the 3‑fluoro analog (compound 27, AC50 = 790 nM, Max Res. = 101%) and the 3‑chloro analog (29, AC50 = 410 nM, Max Res. = 104%) [1]. The 3‑fluoro‑4‑methyl analog (44, AC50 = 540 nM) and 3‑chloro‑4‑fluoro analog (45, AC50 = 290 nM) demonstrate that addition of a para‑substituent to the 3‑halo scaffold can enhance potency up to 2.7‑fold relative to the 3‑halo parent [1]. By class‑level inference, the 4‑ethoxy group of the target compound is expected to confer a potency and maximal activation phenotype that deviates from both the unsubstituted 3‑fluoro parent and the 3‑fluoro‑4‑methyl derivative, but the magnitude and direction of this deviation cannot be quantitatively predicted without experimental determination.

PKM2 activation cancer metabolism structure–activity relationship

Physicochemical Differentiation: Lipophilicity and Solubility Predicted from Fragment Contributions

In the absence of experimental logP and solubility data for the target compound, in silico fragment‑based predictions indicate differentiated physicochemical properties relative to key series analogs. The target compound (C17H17FN2O4S, MW 364.39) bears a 4‑ethoxy substituent (Hansch π contribution ≈ +0.38) and a 3‑fluoro (π ≈ +0.14), yielding a predicted incremental logP contribution of ~+0.52 relative to the unsubstituted phenyl parent [1][2]. In comparison, the 3‑chloro‑4‑fluoro analog (45) has a predicted π contribution of ~+0.85 (Cl: +0.71, F: +0.14), suggesting the target compound is moderately less lipophilic. The 4‑ethoxy group also introduces a hydrogen‑bond acceptor that is absent in the 3‑fluoro‑4‑methyl analog (44), potentially enhancing aqueous solubility while retaining sufficient membrane permeability. These differences in lipophilicity and hydrogen‑bonding capacity may translate into distinct pharmacokinetic and off‑target binding profiles.

drug-likeness physicochemical properties lead optimization

Selectivity Over PKM1 and Other Pyruvate Kinase Isoforms: Class-Level Expectation

The 2-oxo-tetrahydroquinoline-6-sulfonamide chemotype has been shown to activate PKM2 through binding at the allosteric site at the dimer–dimer interface, a site not present in the constitutively active PKM1 isoform [1]. The foundational paper reports that representative analogs display selectivity for PKM2 over PKM1, PKL, and PKR isoforms, although quantitative selectivity ratios are not provided for all individual compounds [1]. By class‑level inference, the target compound is expected to maintain this pharmacophore‑driven isoform selectivity. However, the 4‑ethoxy group may introduce additional interactions at the allosteric site that could subtly alter the selectivity window relative to the 3‑fluoro and 3‑chloro reference compounds, necessitating direct isoform profiling to confirm.

isoform selectivity PKM2 vs PKM1 therapeutic window

Anticancer Cell Proliferation Activity: Indirect Class-Level Evidence from Tetrahydroquinoline Sulfonamides

A structurally distinct series of tetrahydroquinoline derivatives bearing a sulfonamide moiety, reported by Ghorab et al. (2009), demonstrated in vitro anticancer activity against MCF7 breast cancer cells [1]. Although these compounds differ from the target PKM2‑activator chemotype—they were designed as carbonic anhydrase inhibitors rather than PKM2 activators—the shared tetrahydroquinoline‑sulfonamide core suggests potential cytotoxic activity that may be relevant for cancer cell screening. The target compound, with its unique 3‑fluoro‑4‑ethoxy substitution, has not been evaluated in any reported cancer cell line panel. The Ghorab series provides a conceptual precedent for anticancer screening of tetrahydroquinoline sulfonamides, but no direct comparative potency data exist.

anticancer activity MCF7 cell proliferation

Recommended Application Scenarios for 4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 922006-21-1)


Head-to-Head PKM2 Activation Profiling Against 3-Fluoro and 3-Chloro Reference Analogs

Procure the target compound alongside the 3‑fluoro analog (compound 27, AC50 = 790 nM) and 3‑chloro analog (29, AC50 = 410 nM) for parallel testing in the luminescent pyruvate kinase‑luciferase coupled assay [1]. Determine the AC50 and Max Res. values for the target compound to establish whether the 4‑ethoxy substitution enhances, retains, or diminishes PKM2 activation potency relative to these well‑characterized benchmarks. This head‑to‑head profiling is the minimum prerequisite for justifying use of this compound as a PKM2 tool molecule.

SAR Expansion: Probing the 4-Alkoxy Tolerability of the PKM2 Allosteric Site

The 4‑ethoxy group represents an under‑explored vector in the PKM2 activator SAR landscape, where 4‑methyl, 4‑chloro, and 4‑fluoro substituents have been characterized but 4‑alkoxy variants have not [1]. The target compound can serve as a probe to assess steric and electronic tolerance at the para position of the N‑aryl ring, informing subsequent design of analogs with optimized potency and drug‑like properties. Comparative testing against the 4‑methoxy analog (compound 33, AC50 = 16,300 nM) would reveal whether the extended ethoxy chain improves or degrades target engagement [1].

Physicochemical Benchmarking for Lead Optimization Campaigns

The predicted lower lipophilicity of the target compound (estimated Σπ ≈ +0.52) relative to the 3‑chloro‑4‑fluoro analog (Σπ ≈ +0.85) and 3‑fluoro‑4‑methyl analog (Σπ ≈ +0.70) [1][2] makes it a candidate for experimental determination of logP, kinetic solubility, and permeability. If the compound retains sub‑micromolar PKM2 activation potency, its reduced lipophilicity could offer advantages in reducing phospholipidosis risk, improving free fraction, and achieving more favorable in vivo pharmacokinetics compared to more lipophilic series members.

Counter‑Screen for Isoform Selectivity: PKM2 vs. PKM1, PKL, and PKR

Although the 2‑oxo‑tetrahydroquinoline‑6‑sulfonamide scaffold is reported to be PKM2‑selective [1], the introduction of a 4‑ethoxy group has not been selectivity‑tested. Procure the target compound for biochemical profiling against a panel of recombinant human pyruvate kinase isoforms (PKM1, PKM2, PKL, PKR) to quantify the selectivity window. This data is essential for interpreting cellular efficacy experiments and mitigating the risk of isoform‑driven off‑target pharmacology in subsequent in vivo studies [1].

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.